Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride

Conformational flexibility Linker optimization Structure-activity relationship

Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride (CAS 2551120-53-5; EC 953-414-7; molecular formula C₁₄H₂₇ClN₂O₂; MW 290.83 g/mol) is a bifunctional heterocyclic building block comprising a Boc-protected azetidine ring connected via a methylene (−CH₂−) spacer to a piperidine ring, supplied as the hydrochloride salt. The compound belongs to the piperidinyl-azetidine scaffold class, which has been validated across multiple therapeutic patent families including JAK1 inhibitors (WO2011112662), CCR4 antagonists, PDE10 inhibitors, and DGAT2 inhibitors.

Molecular Formula C14H27ClN2O2
Molecular Weight 290.83 g/mol
Cat. No. B15309514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride
Molecular FormulaC14H27ClN2O2
Molecular Weight290.83 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CC2CCNCC2.Cl
InChIInChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-9-12(10-16)8-11-4-6-15-7-5-11;/h11-12,15H,4-10H2,1-3H3;1H
InChIKeyNFPSYLVRMLXIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride: Structural Identity, Physicochemical Profile, and Comparator Landscape


Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride (CAS 2551120-53-5; EC 953-414-7; molecular formula C₁₄H₂₇ClN₂O₂; MW 290.83 g/mol) is a bifunctional heterocyclic building block comprising a Boc-protected azetidine ring connected via a methylene (−CH₂−) spacer to a piperidine ring, supplied as the hydrochloride salt [1]. The compound belongs to the piperidinyl-azetidine scaffold class, which has been validated across multiple therapeutic patent families including JAK1 inhibitors (WO2011112662), CCR4 antagonists, PDE10 inhibitors, and DGAT2 inhibitors [2][3][4]. Its closest structural analogs include the directly attached variant tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0; C₁₃H₂₄N₂O₂; MW 240.34; no methylene linker; free base) and the regioisomer tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride (CAS 2580216-69-7; Boc-on-piperidine) .

Why In-Class Analogs Cannot Substitute for Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate Hydrochloride in Drug Discovery Programs


Three structural features jointly preclude generic substitution of this compound with superficially similar piperidine-azetidine building blocks. First, the methylene (−CH₂−) spacer between the azetidine C3 position and the piperidine C4 position introduces conformational flexibility not present in directly attached analogs; literature SAR from the IRAK-4 inhibitor series demonstrates that a single methylene spacer between a piperidine ring and its attachment point can alter potency by up to 100-fold relative to a direct linkage [1]. Second, the Boc protection is placed on the azetidine nitrogen rather than the piperidine nitrogen, dictating which secondary amine is available for downstream diversification—this is not interchangeable with the regioisomer CAS 2580216-69-7, where Boc resides on piperidine . Third, the hydrochloride salt form provides enhanced aqueous solubility and solid-state handling properties relative to the free base (CAS 1781986-49-9), which is critical for biological assay compatibility and long-term storage stability [2].

Quantitative Differentiation Evidence for Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate Hydrochloride Versus Closest Analogs


Methylene Linker Introduces Additional Rotatable Bond and Conformational Freedom Compared to Directly Attached Analog

The target compound possesses a methylene (−CH₂−) spacer between the azetidine C3 and piperidine C4 positions, yielding 4 rotatable bonds versus 3 rotatable bonds for the directly attached analog tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0) [1]. This additional rotational degree of freedom alters the spatial relationship between the two nitrogen heterocycles. In published IRAK-4 inhibitor SAR, introduction of a single methylene spacer between a 4-linked piperidine and its attachment point resulted in a 100-fold reduction in potency compared to the directly attached variant, demonstrating that this seemingly subtle structural difference produces pharmacologically meaningful changes in target engagement [2]. The methylene-extended architecture of the target compound thus provides a distinct vector and conformational ensemble for lead optimization that cannot be replicated by the non-methylene analog.

Conformational flexibility Linker optimization Structure-activity relationship

Boc-on-Azetidine Regiochemistry Enables Orthogonal Synthetic Strategies Distinct from Boc-on-Piperidine Regioisomer

The target compound places the Boc protecting group exclusively on the azetidine nitrogen, leaving the piperidine secondary amine (pKa ~10.3–10.8 for secondary piperidines) free for direct functionalization. In contrast, the regioisomer tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride (CAS 2580216-69-7) carries Boc on the piperidine nitrogen, making the azetidine amine available instead . Both compounds share identical molecular formula (C₁₄H₂₇ClN₂O₂, MW 290.83) and rotatable bond count (4), yet their synthetic utility diverges entirely based on which nitrogen is protected [1]. The target compound is suited for synthetic sequences requiring initial N-alkylation, N-arylation, or reductive amination at the piperidine nitrogen, with subsequent Boc deprotection (TFA or HCl/dioxane) of the azetidine for late-stage diversification—a strategy employed in the synthesis of piperidinyl-azetidine CCR4 antagonists and JAK1 inhibitors [2][3].

Orthogonal protection Regioselective functionalization Synthetic strategy

Hydrochloride Salt Form Provides Aqueous Solubility and Handling Advantages Over Free Base

The target compound is supplied as the hydrochloride salt (C₁₄H₂₇ClN₂O₂, MW 290.83), whereas the free base counterpart tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate (CAS 1781986-49-9, MW 254.37, boiling point 344.9±15.0 °C predicted) is a neutral amine [1]. The hydrochloride salt increases the hydrogen bond donor count from 1 (free base of directly attached analog) to 2, enhancing aqueous solubility—a property essential for biological assay preparation and aqueous-phase reactions [2]. The ECHA Classification and Labelling Inventory lists the hydrochloride with notified hazard classifications H302 (Acute Tox. 4), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), and H335 (STOT SE 3), providing standardized safety handling guidance absent for the free base in regulatory databases [3]. Additionally, the hydrochloride salt form typically exhibits superior crystallinity and long-term storage stability compared to free base amines, which are often oils or low-melting solids prone to air oxidation [4].

Salt selection Aqueous solubility Solid-state stability

Piperidinyl-Azetidine Scaffold Is Validated Across Multiple Therapeutic Patent Families with Quantitative Potency Benchmarks

The piperidinyl-azetidine motif embodied by the target compound is not merely a generic building block but a pharmacologically validated scaffold appearing in multiple independent drug discovery programs. In the JAK1 inhibitor series (WO2011112662; US10695337), piperidin-4-yl azetidine derivatives achieved IC₅₀ values <5 nM against JAK1 [1]. The CCR4 antagonist CCR4-351, which features a piperidinyl-azetidine core, demonstrated IC₅₀ values of 22 nM in the calcium flux assay and 50 nM in the CTX assay, with oral activity and single-agent antitumor efficacy in vivo [2]. In the DGAT2 inhibitor program (Sharma et al., 2023), replacement of a piperidine ring with an azetidine-containing analog reduced intrinsic clearance, directly linking azetidine incorporation to metabolic stability improvement—a key optimization parameter that structurally simpler piperidine-only building blocks cannot address [3]. The AMGEN PDE10 inhibitor patent family (US-8691986-B2) further extends the therapeutic scope of azetidine-piperidine compounds to CNS indications including Huntington's disease and schizophrenia [4]. This multi-target, multi-indication validation distinguishes the piperidinyl-azetidine scaffold from mono-heterocyclic building blocks that lack comparable breadth of patent support.

Privileged scaffold JAK1 inhibitor CCR4 antagonist Patent validation

Vendor Purity Differentiation and ISO-Certified Quality Control for Free Base Form Supports Reproducible Research

The free base form (CAS 1781986-49-9) is commercially available from multiple vendors with documented purity specifications ranging from 95% to ≥98% (NLT 98%). MolCore supplies the compound at NLT 98% purity under an ISO-certified quality system, with specified storage conditions of 20°C and a 2-year shelf life . AKSci lists the compound at a minimum purity specification of 98% with recommended long-term storage in a cool, dry place . AladdinSci offers the compound at 97% purity designated as 'high purity' . Biomart (Shanghai Yuanye Bio-Technology) lists the compound at 95%+ purity . This 3-percentage-point purity range (95% to 98%) represents a meaningful difference in residual impurity burden that can impact yield calculations, byproduct formation in subsequent synthetic steps, and reproducibility of biological assay results. Procurement from ISO-certified vendors with documented batch-specific QC data (NMR, HPLC, GC) provides traceability that is essential for GLP-compliant and publication-grade research.

Purity specification Quality control Procurement standardization

Predicted Boiling Point and Density Differentiate Free Base Physicochemical Profile from Directly Attached Analog

The free base form of the target compound (CAS 1781986-49-9) has a predicted boiling point of 344.9±15.0 °C and predicted density of 1.036±0.06 g/cm³ [1]. In comparison, the directly attached analog tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0) has a predicted boiling point of 328.2±42.0 °C and predicted density of 1.066±0.06 g/cm³ . The ~16.7 °C higher boiling point of the target compound is consistent with its higher molecular weight (254.37 vs. 240.34) and the presence of the additional methylene group, which increases van der Waals surface area and intermolecular dispersion forces. The lower predicted density of the target compound (1.036 vs. 1.066 g/cm³) reflects the less compact molecular packing enabled by the methylene spacer's additional conformational freedom. The wider predicted boiling point uncertainty range for the direct analog (±42.0 °C vs. ±15.0 °C) suggests less reliable in silico prediction for that scaffold, potentially due to the more constrained ring-ring geometry.

Physicochemical properties Boiling point Density Predicted data

Recommended Research and Industrial Application Scenarios for Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate Hydrochloride


Kinase Inhibitor Lead Optimization Requiring Conformational Flexibility Between Heterocyclic Rings

In JAK1 and IRAK-4 inhibitor programs, the spatial relationship between the azetidine and piperidine rings critically impacts kinase selectivity and potency. The methylene linker in this compound provides an additional rotatable bond (4 vs. 3 in the directly attached analog), enabling exploration of binding pocket topographies that are inaccessible with the more constrained direct-linkage scaffold [1]. Medicinal chemists should select this building block when SAR indicates that a flexible spacer between the two heterocycles improves potency—conversely, if published SAR such as that from the IRAK-4 series shows that methylene spacing reduces potency by up to 100-fold, the directly attached analog (CAS 1251006-64-0) should be prioritized instead [2]. The Boc-on-azetidine protection allows the piperidine amine to be functionalized first (N-alkylation, N-arylation, or reductive amination), followed by azetidine deprotection and subsequent diversification.

CCR4 Antagonist Development Using Piperidinyl-Azetidine Pharmacophore

The piperidinyl-azetidine motif has been validated in orally active, potent CCR4 antagonists (CCR4-351; IC₅₀ 22 nM calcium flux, 50 nM CTX) with demonstrated single-agent antitumor activity and checkpoint inhibitor combination potential [3]. This building block serves as a key intermediate for constructing the piperidinyl-azetidine core, with the free piperidine NH available for introducing the sulfonamide or amide substituents characteristic of this chemotype. The hydrochloride salt form ensures adequate aqueous solubility for the biological assay conditions (calcium flux and CTX assays) used to characterize CCR4 antagonist activity.

CNS Drug Discovery for PDE10-Mediated Cognitive Disorders

AMGEN's PDE10 inhibitor patent portfolio (US-8691986-B2) explicitly claims azetidine and piperidine compounds with improved CNS drug profiles for treating Huntington's disease, schizophrenia, and bipolar disorder [4]. This building block provides the azetidine-piperidine core architecture specified in the Markush claims, with the Boc group enabling late-stage deprotection and diversification to optimize CNS penetration parameters. The methylene linker distinguishes this compound from spirocyclic or directly fused azetidine-piperidine analogs, offering a distinct physicochemical profile for balancing potency, metabolic stability, and blood-brain barrier penetration.

Metabolic Stability Optimization Through Azetidine Incorporation in DGAT2/Target Programs

Published DGAT2 inhibitor optimization data demonstrate that replacing a piperidine ring with an azetidine-containing analog reduced intrinsic clearance in human liver microsomes, directly linking azetidine incorporation to improved metabolic stability [5]. The target compound, with its pre-formed azetidine-piperidine architecture and orthogonal protection, enables rapid synthesis of analogs that explore the metabolic stability SAR around both heterocycles. The hydrochloride salt's enhanced solubility facilitates the aqueous microsomal incubation conditions required for intrinsic clearance measurements. Researchers should note that α-carbon oxidation and azetidine ring scission have been identified as metabolic liabilities for certain azetidine-containing compounds, and structural refinements (e.g., introducing amide bond substituents with greater metabolic stability) may be necessary for clinical candidate progression.

Quote Request

Request a Quote for Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.